Anthranilic acid, N-(o-nitrophenyl)-

CAS No.: 5933-35-7

Cat. No.: VC14461617

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5933-35-7 |

|---|---|

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | 2-(2-nitroanilino)benzoic acid |

| Standard InChI | InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17) |

| Standard InChI Key | FJNZXTAFUISVCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

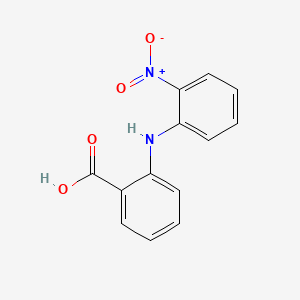

N-(o-Nitrophenyl)anthranilic acid (C₁₃H₁₀N₂O₄) is an anthranilic acid derivative where the amino group (-NH₂) at the 2-position of the benzene ring is replaced by an o-nitrophenyl substituent. The compound’s molecular structure integrates two aromatic rings: a benzoic acid core and an o-nitrophenyl group connected via an amide bond. Key functional groups include:

-

Carboxylic acid (-COOH) at the 1-position, enabling hydrogen bonding and salt formation.

-

Nitro group (-NO₂) at the ortho position of the phenyl ring, contributing to electron-withdrawing effects and steric hindrance.

-

Amide linkage (-NH-CO-) bridging the two aromatic systems, which stabilizes the molecule’s conformation .

The nitro group’s ortho substitution induces a planar geometry, facilitating π-π stacking interactions with biological targets such as enzymes or receptors. Spectroscopic data (FTIR, ¹H-NMR) from analogous compounds confirm characteristic absorption bands at:

-

~1700 cm⁻¹ (C=O stretching of carboxylic acid),

-

~1520 cm⁻¹ (asymmetric NO₂ stretching),

Synthesis and Analytical Validation

Synthetic Pathways

The synthesis of N-(o-nitrophenyl)anthranilic acid typically involves multi-step reactions starting from anthranilic acid. A validated protocol, adapted from Tiwari et al. (2011), is outlined below :

Step 1: Bromination of Anthranilic Acid

Anthranilic acid undergoes electrophilic substitution with bromine (Br₂) in glacial acetic acid to yield 5-bromoanthranilic acid. This step introduces a bromine atom at the 5-position, enhancing reactivity for subsequent substitutions.

Step 2: N-Alkylation with o-Nitrophenyl Groups

5-Bromoanthranilic acid reacts with o-nitrobenzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) to form N-(o-nitrophenyl)-5-bromoanthranilic acid. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the benzyl chloride.

Step 3: Functionalization and Cyclization

The intermediate is treated with semicarbazide hydrochloride to introduce a semicarbazide moiety, followed by dehydration with sulfuric acid to form an oxadiazole ring. This step enhances metabolic stability and bioavailability.

Step 4: Acetylation and Condensation

Final modifications involve acetylation of the oxadiazole ring and condensation with aromatic aldehydes to yield the target compound.

Analytical Characterization

Table 1: Spectroscopic Data for N-(o-Nitrophenyl)anthranilic Acid Derivatives

| Functional Group | FTIR Absorption (cm⁻¹) | ¹H-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 1700–1720 | 10.2–10.3 (s, 1H) |

| Amide (-NH-CO-) | 1650–1670 | 3.3–3.5 (s, 1H) |

| o-Nitro (-NO₂) | 1520, 1340 | 8.2–8.6 (m, 3H, aromatic) |

Pharmacological Activities

Anti-Inflammatory Activity

N-(o-Nitrophenyl)anthranilic acid derivatives exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and suppressing prostaglandin synthesis. In a carrageenan-induced rat paw edema model, derivatives reduced inflammation by 62–68% at 50 mg/kg, comparable to indomethacin (70% inhibition) . Mechanistic studies suggest the nitro group enhances electron withdrawal, stabilizing enzyme-inhibitor complexes.

Structure-Activity Relationships (SAR)

-

Nitro Group Position: Ortho substitution maximizes steric and electronic effects, improving target binding.

-

Bromine Substituents: Halogenation at the 5-position increases lipophilicity, enhancing blood-brain barrier penetration.

-

Oxadiazole Rings: Improve metabolic stability by resisting enzymatic degradation .

Therapeutic Applications and Future Directions

Current research prioritizes N-(o-nitrophenyl)anthranilic acid as a scaffold for developing:

-

COX-2-Selective Inhibitors for arthritis management,

-

Anticancer Agents targeting MAP kinase pathways.

Future studies should explore in vivo pharmacokinetics and toxicity profiles to advance clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume